![molecular formula C26H28N4O B2597594 4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477236-33-2](/img/structure/B2597594.png)
4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidine derivatives have been studied for their potential therapeutic applications, particularly in the field of cancer research .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized as potential anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, and DMF under reflux conditions .
Molecular Structure Analysis
The molecular structure of “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” likely includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms . This core is likely substituted with various functional groups, including a 3,5-dimethylpiperidin-1-yl group, a 4-methoxyphenyl group, and a phenyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyrimidine derivatives typically involve the formation of a pyrimidine ring, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of morpholine-based thieno[2,3-d]pyrimidine derivatives involved the use of POCl3 under reflux conditions .
科学的研究の応用
Antifungal Activity
Pyrrolopyrimidine derivatives have been investigated for their potential as antifungal agents. For example, certain pyrimidine derivatives containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest that pyrrolopyrimidine derivatives, by extension, could potentially be developed into useful antifungal agents (Jafar et al., 2017).
Anti-Inflammatory Activity
Research on pyrrolo[2,3-d]pyrimidine derivatives has also indicated significant anti-inflammatory activities. Some synthesized compounds within this class showed promising results in in vivo evaluations, highlighting the potential of pyrrolopyrimidine derivatives in developing new anti-inflammatory medications (Mohamed et al., 2013).
Pharmacological Relevance
Pyrrolopyrimidine derivatives have been synthesized and studied for their pharmacological relevance, particularly in the context of molecular recognition processes that involve hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals. This underlines the potential of such compounds in medicinal chemistry and drug design, with specific functionalities likely influencing their interaction with biological targets (Rajam et al., 2017).
Structural and Electronic Properties
The study of pyrimidine and pyrrolopyrimidine derivatives often involves exploring their structural and electronic properties, which are crucial for their potential applications in various fields, including materials science and pharmacology. For instance, research into the synthesis, structure, and biological activities of novel compounds containing pyrimidinylthio groups can provide insights into their reactivity and possible applications (Xu et al., 2010).
作用機序
While the exact mechanism of action of “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is not specified in the available literature, similar pyrimidine derivatives have been studied for their potential anti-cancer effects . These compounds are thought to act as inhibitors of PI3K, a lipid kinase involved in cancer progression .
将来の方向性
The study of pyrimidine derivatives, including “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”, is a promising area of research, particularly in the field of cancer therapeutics . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-18-13-19(2)15-29(14-18)25-24-23(20-7-5-4-6-8-20)16-30(26(24)28-17-27-25)21-9-11-22(31-3)12-10-21/h4-12,16-19H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVSJBKGZUBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
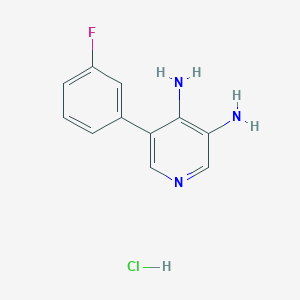

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)
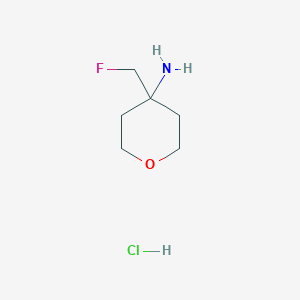
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide](/img/structure/B2597523.png)
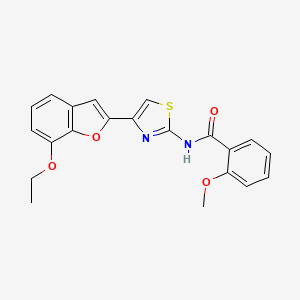
![N-(2,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2597525.png)
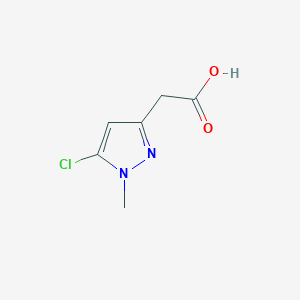
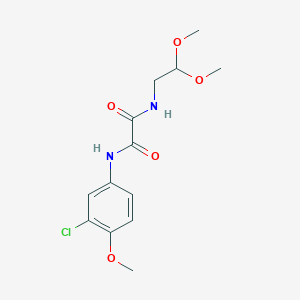
![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)
![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)